molecular formula C13H21NO B13256873 2-methoxy-N-(4-methylpentan-2-yl)aniline

2-methoxy-N-(4-methylpentan-2-yl)aniline

Cat. No.: B13256873
M. Wt: 207.31 g/mol
InChI Key: AEPCUJWCWZMMSY-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky substituent attached to the nitrogen atom, making it less reactive in certain chemical reactions. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the reaction of an olefin with a nitroarene under specific conditions to form the desired hindered amine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydroamination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary amines, and substituted anilines. These products are often used as intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bulky substituent on the nitrogen atom affects the compound’s binding affinity and selectivity, making it a valuable tool in the study of protein-ligand interactions. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-N-(4-methylpentan-2-yl)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and binding properties. The presence of the methoxy group and the specific positioning of the methylpentan-2-yl substituent contribute to its distinct chemical behavior and applications in various fields .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-N-(4-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21NO/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3

InChI Key

AEPCUJWCWZMMSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=CC=CC=C1OC

Origin of Product

United States

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